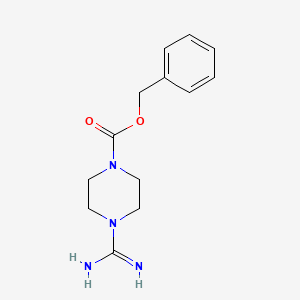

![molecular formula C14H13NO6 B2670624 N-{[(4-甲基-2-氧代-2H-香豆素-7-基)氧基]乙酰}甘氨酸 CAS No. 307525-71-9](/img/structure/B2670624.png)

N-{[(4-甲基-2-氧代-2H-香豆素-7-基)氧基]乙酰}甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

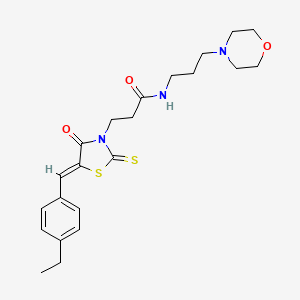

“N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” is an organic compound with the molecular formula C16H16N2O7 . It is also known by other names such as "Glycine, N-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]glycyl-" . The average mass of this compound is 348.307 Da and its monoisotopic mass is 348.095764 Da .

Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, one method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” has been analyzed using various spectroscopic techniques. The structures of the novel polysaccharide esters and the polyelectrolytes were evaluated by means of NMR and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” have been studied. For example, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” include its molecular formula (C16H16N2O7), average mass (348.307 Da), and monoisotopic mass (348.095764 Da) .科学研究应用

- Field: Medicinal Chemistry

- Application: Compounds similar to the one you mentioned, such as [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, have been synthesized and tested for their in vitro antimicrobial activity . These compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

- Method: The compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

- Results: A few of the newly synthesized compounds were found to be potent antimicrobial agents .

- Field: Organic Chemistry

- Application: The compound 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Method: The reaction was carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

- Results: The ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

- Field: Organic Chemistry

- Application: TBTU was used as a coupling reagent for efficient and facile synthesis of substituted-N-(5-((7-methyl-2-oxo-2H-chromes-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide .

- Method: The synthesis was carried out under mild reaction conditions .

- Results: The synthesis yielded good results up to 95% .

Antimicrobial Activity

Synthesis of Derivatives

Synthesis of Substituted Compounds

- Synthesis of Flavonoids

- Field: Organic Chemistry

- Application: The compound 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride .

- Method: The reaction was carried out in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .

未来方向

The future directions for the study of “N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine” could involve further exploration of its synthesis, chemical reactions, and potential applications. The photochemistry observed may be used to control the properties of new polysaccharide derivatives and are thus of interest in the design of smart materials .

属性

IUPAC Name |

2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6/c1-8-4-14(19)21-11-5-9(2-3-10(8)11)20-7-12(16)15-6-13(17)18/h2-5H,6-7H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCYYTDPGVNBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(naphthalen-1-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2670541.png)

![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2670542.png)

![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2670544.png)

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2670545.png)

![2-Chloro-N-[1-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)propan-2-yl]propanamide](/img/structure/B2670552.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)